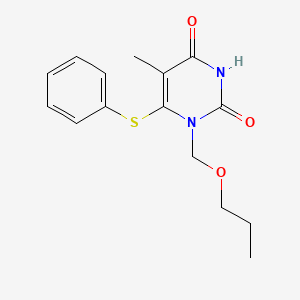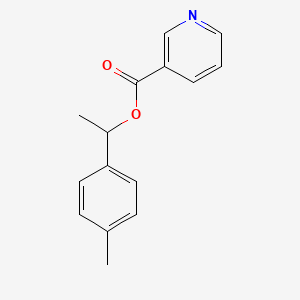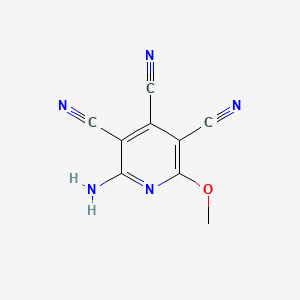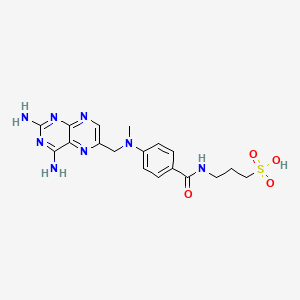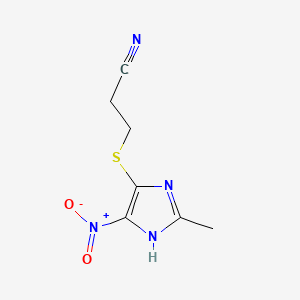
2-Bromo-N(1),N(4)-dihydroxyterephthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N(1),N(4)-dihydroxyterephthalamide is an organic compound that belongs to the class of brominated aromatic amides. This compound is characterized by the presence of a bromine atom attached to the benzene ring and two hydroxyl groups attached to the amide nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N(1),N(4)-dihydroxyterephthalamide typically involves the bromination of terephthalic acid derivatives followed by amide formation. One common method involves the reaction of terephthalic acid with bromine in the presence of a catalyst to introduce the bromine atom. The resulting brominated intermediate is then reacted with hydroxylamine to form the dihydroxyterephthalamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination step is often carried out in a solvent such as dichloromethane, and the amide formation is facilitated by the use of a base such as sodium hydroxide.
化学反応の分析
Types of Reactions
2-Bromo-N(1),N(4)-dihydroxyterephthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or ammonia.
Major Products Formed
Oxidation: Formation of 2-keto-N(1),N(4)-dihydroxyterephthalamide.
Reduction: Formation of N(1),N(4)-dihydroxyterephthalamide.
Substitution: Formation of 2-amino-N(1),N(4)-dihydroxyterephthalamide or 2-nitro-N(1),N(4)-dihydroxyterephthalamide.
科学的研究の応用
2-Bromo-N(1),N(4)-dihydroxyterephthalamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2-Bromo-N(1),N(4)-dihydroxyterephthalamide involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and hydroxyl groups play a crucial role in binding to active sites and altering the activity of these molecules. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and catalysis.
類似化合物との比較
Similar Compounds
- 2-Bromo-N(1),N(4)-dimethoxyterephthalamide
- 2-Bromo-N(1),N(4)-diaminoterephthalamide
- 2-Chloro-N(1),N(4)-dihydroxyterephthalamide
Uniqueness
2-Bromo-N(1),N(4)-dihydroxyterephthalamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced binding affinity to certain enzymes and proteins, making it a valuable tool in biochemical research.
特性
CAS番号 |
30240-01-8 |
|---|---|
分子式 |
C8H7BrN2O4 |
分子量 |
275.06 g/mol |
IUPAC名 |
2-bromo-1-N,4-N-dihydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C8H7BrN2O4/c9-6-3-4(7(12)10-14)1-2-5(6)8(13)11-15/h1-3,14-15H,(H,10,12)(H,11,13) |
InChIキー |
OBFBSBJNYNXHMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)NO)Br)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


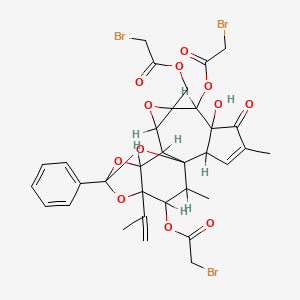
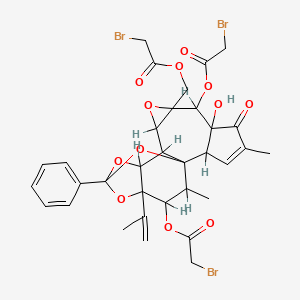
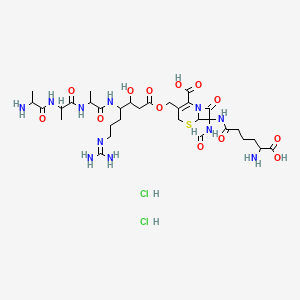
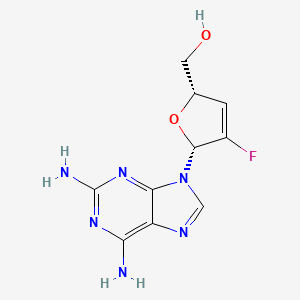
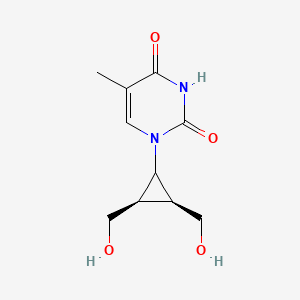

![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
